

Advanced Formulation Protocols for Intraperitoneal Administration of Clotixamide[1]

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Compound of Interest

Compound Name: Clotixamid

CAS No.: 4177-58-6

Cat. No.: B1662756

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Executive Summary & Compound Profile

Clotixamide (also known as Clothixamide; CAS: 4177-58-6) is a potent thioxanthene-class dopamine antagonist used primarily in neuropsychopharmacological research.[1] Its structural core—a tricyclic thioxanthene ring linked to a piperazine side chain—confers significant lipophilicity (LogP ~4–5), rendering it poorly soluble in neutral aqueous buffers.[1]

This Application Note provides a scientifically rigorous framework for formulating **Clotixamide** for intraperitoneal (IP) injection in rodent models. Unlike oral delivery, IP administration requires strict adherence to pH, osmolarity, and solubility limits to prevent peritonitis, drug precipitation (which causes erratic absorption), and visceral irritation.[1]

Physicochemical Profile

Parameter	Value	Implication for Formulation
Molecular Weight	442.02 g/mol	Moderate size; crosses blood-brain barrier (BBB).[1]
Solubility (Water)	< 0.1 mg/mL	Critical Challenge: Requires co-solvents or complexation.[1]
Solubility (DMSO)	> 20 mg/mL	Ideal for stock solution preparation.[1]
pKa	~8.0 (Piperazine N)	Basic.[1] Solubility increases at acidic pH, but IP injections must be pH > 4.[1]5.
Stability	Light Sensitive	Protect from light during preparation and storage.[1]

Formulation Strategy: The "Solubility Ladder"

To ensure scientific integrity, we avoid a "one-size-fits-all" recipe.[1] Instead, we present two validated protocols based on the required dose and study duration.

- Protocol A (Standard Co-solvent System): Best for acute studies (single dose).[1] Uses DMSO and Tween 80.[1]
- Protocol B (Cyclodextrin Complexation): Best for chronic studies (repeated dosing).[1] Uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to minimize peritoneal irritation.[1]

Mechanistic Rationale

The thioxanthene ring is hydrophobic.[1] Simply adding water to a DMSO stock will cause immediate precipitation ("crashing out").[1]

- Tween 80 acts as a surfactant, sequestering **Clotixamide** in micelles.[1]

- HP-

-CD forms an inclusion complex, shielding the hydrophobic core within its torus while exposing hydrophilic hydroxyl groups to the solvent.[1]

Protocol A: Co-solvent Formulation (Acute Dosing)

Target Concentration: 1–5 mg/mL Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline[1]

Reagents

- **Clotixamide** (Solid powder, >98% purity)[1]
- Dimethyl Sulfoxide (DMSO), sterile grade[1]
- Tween 80 (Polysorbate 80)[1]
- Sterile Saline (0.9% NaCl)[1]

Step-by-Step Methodology

- Stock Preparation (Self-Validating Step 1):
 - Weigh
mg of **Clotixamide**. [1]
 - Dissolve completely in 5% of the final volume using 100% DMSO. [1] Vortex for 30 seconds. [1]
 - Validation: Solution must be crystal clear yellow/orange. [1] If cloudy, sonicate at 37°C. [1]
- Surfactant Addition:
 - Add Tween 80 (5% of final volume) directly to the DMSO/Drug solution. [1]
 - Vortex vigorously for 1 minute.

- Why? Premixing the surfactant with the organic phase ensures micelles form around the drug before water is introduced.[1]
- Aqueous Dilution (The Critical Phase):
 - Slowly add pre-warmed (37°C) Sterile Saline (90% of final volume) dropwise while vortexing.
 - Caution: Rapid addition causes local precipitation.[1]
- Final Validation:
 - Inspect for turbidity.[1] A slight opalescence (Tyndall effect) is acceptable (micelles), but visible particulates indicate failure.[1]
 - Measure pH.[1] If pH < 5 or > 8, adjust carefully with 0.1N NaOH or HCl.[1] Target pH: 6.5–7.4.[1]
- Sterilization:
 - Pass through a 0.22 μm PES syringe filter.[1] Note: Nylon filters may bind hydrophobic drugs; PES or PVDF is preferred.[1]

Protocol B: Cyclodextrin Complexation (Chronic Dosing)

Target Concentration: 0.5–3 mg/mL Vehicle Composition: 20% (w/v) HP-

-CD in Saline[1]

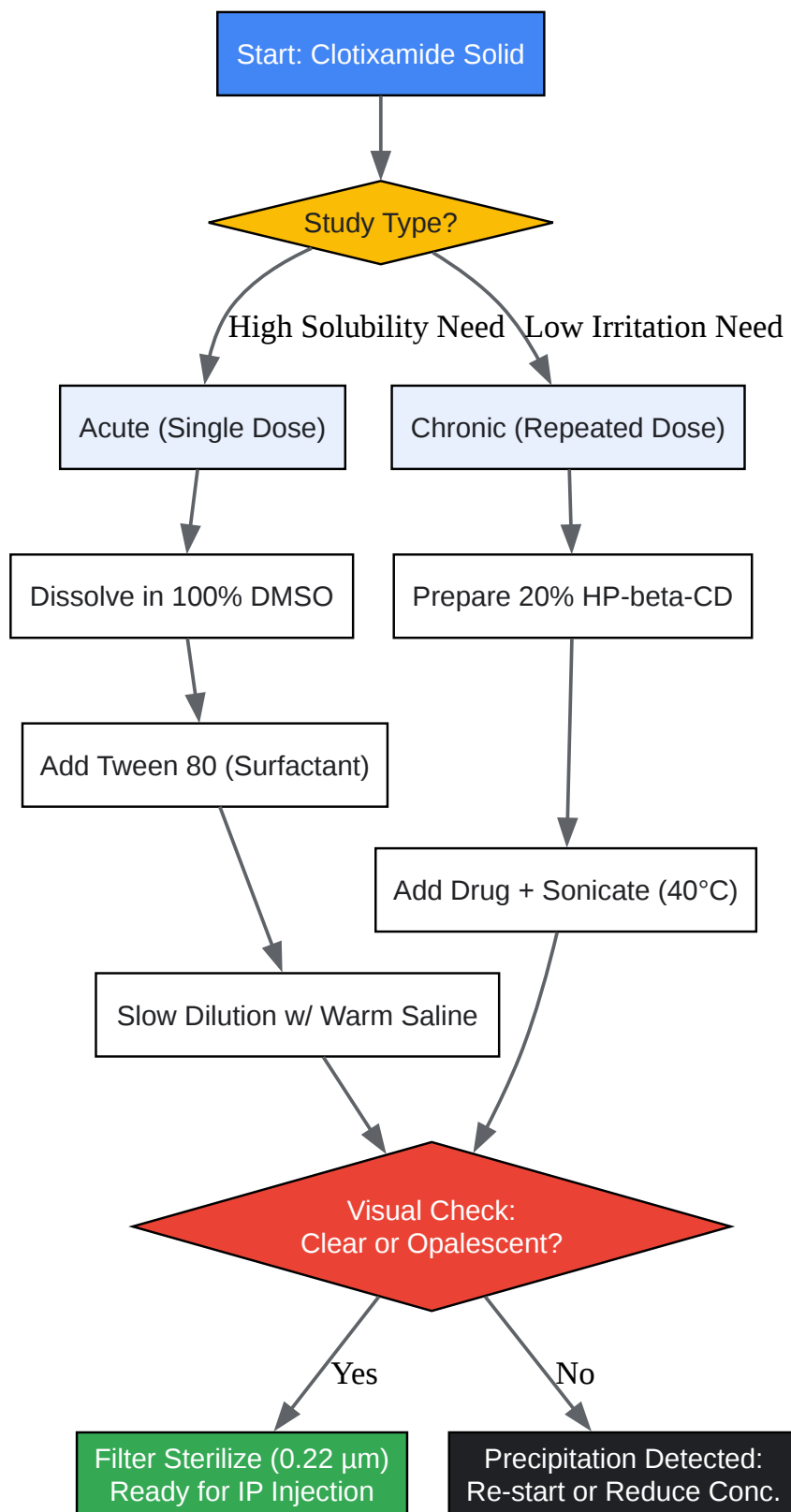
Step-by-Step Methodology

- Vehicle Preparation:
 - Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin in 100 mL of sterile water or saline. Stir until clear.

- Drug Solubilization:
 - Add **Clotixamide** powder to the Cyclodextrin solution.[1]
 - Sonicate in a water bath at 40°C for 20–30 minutes.
 - Mechanism:[1][2][3] The heat and ultrasonic energy drive the drug into the cyclodextrin cavity.[1]
- Equilibration:
 - Stir the solution at room temperature for 1 hour protected from light.
- Filtration:
 - Filter sterilize (0.22 m).[1] This also removes any un-complexed drug particles.[1]

Visualization: Formulation Logic Flow

The following diagram illustrates the decision logic and preparation workflow to prevent precipitation events.



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Caption: Decision tree for selecting the optimal **Clotixamide** vehicle based on experimental constraints.

References & Authoritative Grounding

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